

Application Notes and Protocols for Studying Replication Fork Protection using BRC4wt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *BRC4wt*

Cat. No.: *B15599711*

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Introduction

The stability of DNA replication forks is paramount for maintaining genomic integrity. Replication stress, arising from various endogenous and exogenous sources, can lead to fork stalling. Unprotected stalled forks are susceptible to nucleolytic degradation, which can result in DNA double-strand breaks (DSBs), chromosomal instability, and ultimately cell death. The tumor suppressor protein BRCA2 plays a central role in protecting stalled replication forks by mediating the loading of the RAD51 recombinase onto single-stranded DNA (ssDNA), forming a nucleoprotein filament that shields the nascent DNA strands from degradation.[1][2]

The interaction between BRCA2 and RAD51 is mediated by a series of conserved motifs within BRCA2 known as the BRC repeats.[1] **BRC4wt** is a peptide derived from the fourth BRC repeat of BRCA2 that can competitively inhibit the BRCA2-RAD51 interaction.[3][4] This property makes **BRC4wt** a valuable research tool to dissect the mechanisms of replication fork protection and to explore its potential as a chemosensitizing agent. By disrupting the protective BRCA2-RAD51 axis, **BRC4wt** can induce a "BRCAness" phenotype in cancer cells, rendering them hypersensitive to agents that cause replication stress, such as PARP inhibitors.[3]

These application notes provide a detailed overview and experimental protocols for utilizing **BRC4wt** to study replication fork protection.

Signaling Pathway of Replication Fork Protection

Under conditions of replication stress, stalled replication forks can undergo reversal, forming a four-way junction structure resembling a Holliday junction. This reversed fork structure is a key intermediate that is protected from nucleolytic attack. BRCA2, in conjunction with other factors, is recruited to the stalled fork where it facilitates the loading of RAD51 onto the ssDNA arms of the reversed fork. The resulting RAD51 filament is crucial for stabilizing the fork and preventing its degradation by nucleases such as MRE11.[1][2] The **BRC4wt** peptide interferes with this process by binding to RAD51, thereby preventing its interaction with BRCA2 and subsequent loading onto the stalled fork. This leads to unprotected forks that are then susceptible to degradation.

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References

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